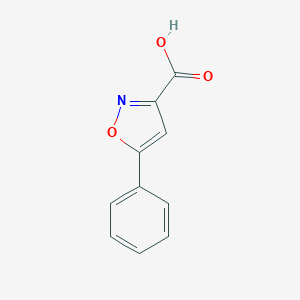

5-Phenylisoxazole-3-carboxylic acid

概要

説明

5-Phenylisoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 . It is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .

Synthesis Analysis

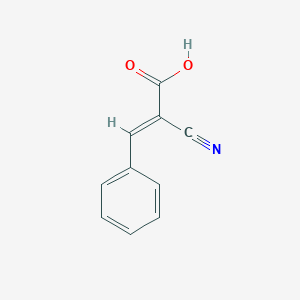

A number of this compound derivatives were synthesized and analyzed for their ability to inhibit xanthine oxidase . The presence of a cyano group at the 3-position of the phenyl moiety turned out to be the preferred substitution pattern .Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring attached to an isoxazole ring, which is further connected to a carboxylic acid group . The InChI string of the compound is InChI=1S/C10H7NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its ability to inhibit xanthine oxidase . The presence of a cyano group at the 3-position of the phenyl moiety was found to be the preferred substitution pattern .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 189.17 g/mol, an XLogP3 of 2.4, one hydrogen bond donor count, and four hydrogen bond acceptor counts . The compound is a solid at 20 degrees Celsius .科学的研究の応用

医薬品化学

5-フェニルイソキサゾール-3-カルボン酸: は、多くの医薬品に共通の特徴であるイソキサゾール環のために、医薬品化学において貴重な足場です . その誘導体は、抗がん、抗菌、および抗酸化特性など、さまざまな生物学的活性を探索されています。 たとえば、この化合物の誘導体は合成され、結核菌の増殖阻害剤としての可能性について評価されています .

創薬

創薬において、5-フェニルイソキサゾール-3-カルボン酸は、より複雑な分子の合成のための中間体として役立ちます。 これは、新しい治療薬の開発において重要なペニシリンやその他のイソキサゾロピリドン誘導体の合成のための中間体の調製に使用されてきました .

ナノ触媒

この化合物は、特にイソキサゾール合成のための金属フリー合成ルートの開発において、ナノ触媒に応用されています。 これは、銅やルテニウムなどの金属の使用を回避する環境に優しい合成戦略を作成するために重要であり、金属は高価で有毒になる可能性があります .

センシングアプリケーション

5-フェニルイソキサゾール-3-カルボン酸を含むイソキサゾール誘導体は、そのセンシング能力について調査されています。 たとえば、それらは血漿中の特定の化合物の蛍光測定に使用されており、分析化学における可能性を示しています .

抗がん研究

イソキサゾール部分は、抗がん研究において重要です。 研究によると、5-フェニルイソキサゾール-3-カルボン酸の特定の誘導体は、癌細胞の増殖を阻害する効果を示しており、新しい抗がん剤の探索における関連性を強調しています .

有機合成

5-フェニルイソキサゾール-3-カルボン酸: は、有機合成においても重要な役割を果たします。これは、医薬品化学者に利用可能な化学空間を拡大するために不可欠な、さまざまな官能化された複素環式足場の作成に使用されます。 これらの足場は、さまざまな複素環式分子の合成において基本的であり、創薬プログラムを加速します .

作用機序

Safety and Hazards

The safety and hazards associated with 5-Phenylisoxazole-3-carboxylic acid include causing skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

将来の方向性

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of enormous significance . It is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is a future direction in this field .

生化学分析

Biochemical Properties

Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that isoxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

5-phenyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYOBHXWBRKOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162701 | |

| Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14441-90-8 | |

| Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014441908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylisoxazole-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

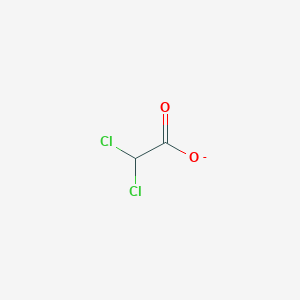

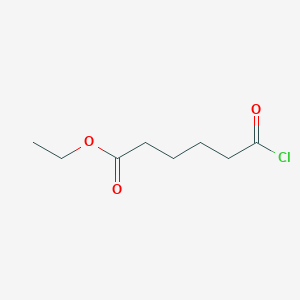

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain 5-phenylisoxazole-3-carboxylic acid derivatives?

A: this compound serves as a versatile building block for various derivatives. One common approach involves converting it to the corresponding acid chloride, which can then react with different nucleophiles. For instance, reacting the acid chloride with curcumin in the presence of triethylamine yields curcumin esters containing the this compound moiety []. Another approach involves using this compound as a starting material for synthesizing more complex heterocyclic systems, such as 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines [].

Q2: Has this compound been investigated for any specific biological activities?

A: Yes, research suggests that derivatives of this compound exhibit potential as xanthine oxidase inhibitors []. Xanthine oxidase plays a crucial role in uric acid production, and its inhibition is a therapeutic strategy for treating gout and related conditions.

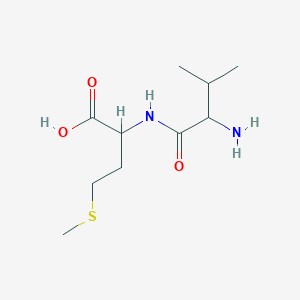

Q3: Can you provide an example of how this compound is used in peptide chemistry?

A: Researchers have employed this compound to synthesize acyl derivatives of prolylleucylglycinamide []. This involved reacting the acid chloride of this compound with prolylleucylglycinamide. This modification could potentially impact the peptide's conformation, stability, or biological activity.

Q4: Are there any studies exploring the fragmentation patterns of this compound derivatives?

A: Yes, studies have investigated the oxidative fragmentation of t-butyl 5-phenylisoxazole-3-peroxycarboxylate (a derivative of this compound) []. This oxidative fragmentation yielded this compound and benzaldehyde, providing insights into the compound's reactivity and potential degradation pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-](/img/structure/B87214.png)